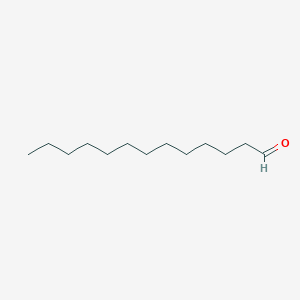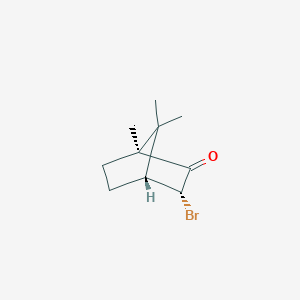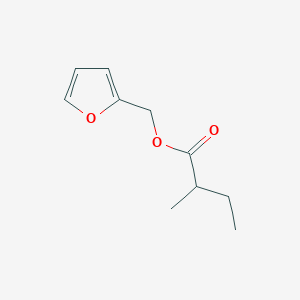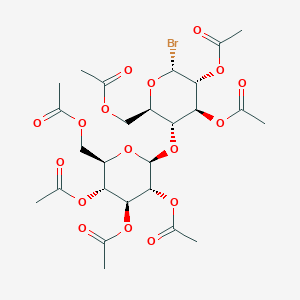
Tridécanal
Vue d'ensemble
Description
Tridecanal, also known as tridecyl aldehyde, is a long-chain fatty aldehyde with the molecular formula C₁₃H₂₆O. It is a colorless liquid with a characteristic aldehyde odor. Tridecanal is primarily used in the fragrance and flavor industry due to its pleasant scent. It is also found in various natural sources, including essential oils and plant extracts .
Applications De Recherche Scientifique
Tridecanal has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of aldehyde reactions and mechanisms.
Biology: Tridecanal is found in the volatile oils of certain plants and is studied for its role in plant metabolism and interactions with insects.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Industry: Tridecanal is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
Target of Action
Tridecanal has been used as a model compound in the development of nonradioactive assays for the enzymes 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) . These enzymes play crucial roles in lipid metabolism, with HACL1 involved in the breakdown of branched-chain fatty acids and SGPL1 in the degradation of sphingolipids.
Mode of Action
Given its use in assays for hacl1 and sgpl1, it’s likely that tridecanal interacts with these enzymes in a way that allows their activity to be measured .
Biochemical Pathways
Tridecanal is involved in the biochemical pathways related to lipid metabolism, specifically the breakdown of branched-chain fatty acids by HACL1 and the degradation of sphingolipids by SGPL1 . The downstream effects of these pathways include the production of energy and the regulation of lipid levels within the cell.
Pharmacokinetics
As a long-chain fatty aldehyde , it’s likely that Tridecanal is metabolized in the liver and excreted via the kidneys. Its bioavailability would depend on factors such as its absorption rate and the presence of transport proteins.
Result of Action
The molecular and cellular effects of Tridecanal’s action would depend on its interaction with its target enzymes. By influencing the activity of HACL1 and SGPL1, Tridecanal could potentially affect lipid metabolism within the cell .
Analyse Biochimique
Biochemical Properties
Tridecanal’s reactivity with various chemical agents can lead to the synthesis of alcohols, acids, esters, and other derivatives, expanding its utility in the creation of more complex organic molecules
Molecular Mechanism
It is known that Tridecanal can interact with other molecules to form more complex compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecanal can be synthesized through several methods. One common synthetic route involves the oxidation of 1-tridecanol using oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, followed by treatment with triethylamine . The reaction conditions are as follows:
- Stage 1: 1-Tridecanol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at -60°C for 1.5 hours.
- Stage 2: Addition of triethylamine in dichloromethane at -60°C for 0.5 hours.
Industrial Production Methods: In industrial settings, tridecanal is typically produced through the hydroformylation of tridecene, followed by hydrogenation. This method involves the addition of a formyl group to the tridecene molecule, resulting in the formation of tridecanal.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecanal undergoes various chemical reactions, including:
Oxidation: Tridecanal can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-tridecanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Tridecanal can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Tridecanoic acid.
Reduction: 1-Tridecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Comparaison Avec Des Composés Similaires
Tridecanal is similar to other long-chain fatty aldehydes, such as dodecanal and tetradecanal. its unique chain length and structural properties give it distinct characteristics:
Dodecanal (C₁₂H₂₄O): Slightly shorter chain length, used in similar applications but with different olfactory properties.
Tetradecanal (C₁₄H₂₈O): Slightly longer chain length, also used in fragrances and flavors but with different physical and chemical properties.
Tridecanal’s specific chain length makes it particularly suitable for certain fragrance and flavor formulations, providing a unique scent profile compared to its shorter and longer counterparts .
Propriétés
IUPAC Name |
tridecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHAVMRVXCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021682 | |
| Record name | Tridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid | |
| Record name | Tridecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
132.00 to 136.00 °C. @ 8.00 mm Hg | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10486-19-8 | |
| Record name | Tridecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193923TA82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tridecanal?
A1: Tridecanal has the molecular formula C13H26O and a molecular weight of 198.35 g/mol.
Q2: What spectroscopic techniques are used to characterize tridecanal?
A2: Common techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and gas chromatography-olfactometry (GC-O) to evaluate its odor characteristics. [, ]
Q3: What is tridecanal commonly synthesized from?
A4: Tridecanal is often synthesized via the hydroformylation of 1-dodecene. This reaction, typically catalyzed by rhodium complexes in the presence of syngas, introduces a formyl group to the alkene, yielding the aldehyde. [, , , , , , , ]
Q4: What challenges are associated with hydroformylation in tridecanal synthesis?
A5: A key challenge is separating the expensive rhodium catalyst from the reaction mixture for reuse. Microemulsions are being investigated to facilitate this separation. [, , , , , , ]
Q5: What is the significance of halloysites in tridecanal synthesis?
A6: Halloysites, being tubular aluminosilicates, can stabilize oil-water emulsions, creating favorable environments for interfacial catalytic reactions like the hydroformylation of dodecene to tridecanal. []
Q6: Are there alternative methods for tridecanal synthesis besides hydroformylation?
A7: Yes, tridecanal can be synthesized from the oxidation of 1-tridecanol using chromium(VI) in acidic sulfate media. This process has been studied for degradation kinetics and product analysis. []
Q7: How does tridecanal's structure relate to its ability to act as a CD36 ligand?
A8: Research suggests that the straight-chain, saturated aliphatic structure of tridecanal, specifically with its 13-carbon chain length, contributes to its ability to bind to the CD36 receptor. []
Q8: How does tridecanal's structure influence its reactivity with ozone?
A9: Tridecanal exhibits low reactivity towards ozone, with a reaction probability (γ) of approximately 10-4. This low reactivity is attributed to the absence of double bonds in its structure. []
Q9: What impacts the stability of tridecanal in experimental settings?
A10: Tridecanal's stability can be affected by factors like storage conditions and the presence of other chemicals. For instance, tridecanal undergoes degradation when mixed with tri-n-octylamine in the presence of chromium(VI) in acidic sulfate media. []
Q10: How is tridecanal typically quantified in environmental samples?
A11: Air samples can be analyzed for tridecanal using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration. This method allows for the quantification of various carbonyl species, including tridecanal. []
Q11: How is tridecanal's presence confirmed in plant extracts?
A12: GC-MS analysis is commonly employed to identify and confirm the presence of tridecanal in plant extracts. This technique helps separate and identify various volatile compounds, including tridecanal. [, , , , , , , , ]
Q12: What are the potential environmental sources of tridecanal?
A13: Tridecanal has been identified as a volatile organic compound emitted by rice plants. Its emission is considered a significant source of atmospheric tridecanal, particularly in agricultural settings. []
Q13: Are there alternative wood adhesives to those containing tridecanal?
A14: Yes, research is ongoing to develop wood adhesives using alternative materials like Chinese yam starch. These adhesives aim to provide high bonding strength and water resistance comparable to tridecanal-based adhesives. []
Q14: What research initiatives are focused on multiphase systems involving compounds like tridecanal?
A15: Collaborative research centers like "InPROMPT" are dedicated to investigating integrated chemical processes within liquid multiphase systems, including the use of long-chained olefins such as those involved in tridecanal production. []
Q15: What is the historical context of tridecanal research related to coyote attractants?
A16: In the 1980s, researchers investigated the effectiveness of various aldehyde volatiles, including tridecanal, as coyote attractants. This research sought to identify specific compounds within complex natural lures that elicit particular behavioral responses in coyotes. [, ]
Q16: How do different scientific disciplines converge in tridecanal research?
A17: Tridecanal research exemplifies interdisciplinary collaboration, drawing from organic chemistry for synthesis, analytical chemistry for characterization and quantification, chemical engineering for process development, and environmental science to understand its sources and impact. [, , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)










